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Abstract
This technical guide provides a comprehensive overview of 1,1,1-trimethoxy-2-
methylpropane (CAS No. 52698-46-1), also known as trimethyl orthoisobutyrate. This

orthoester is a valuable reagent in organic synthesis, primarily utilized as a protective group for

carboxylic acids and as a precursor for the formation of other functional groups. This document

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis. It will delve into the compound's chemical and physical properties, detailed

synthesis protocols, reaction mechanisms, and applications in complex molecule synthesis.

Furthermore, this guide will cover essential safety and handling procedures, as well as the

characterization of the compound through spectroscopic methods.

Introduction: The Utility of Orthoesters in Modern
Synthesis
Orthoesters are a class of organic compounds characterized by the presence of three alkoxy

groups attached to a single carbon atom.[1] Their unique chemical reactivity makes them

indispensable tools in the synthetic chemist's arsenal. While the orthoester functional group is

found in a number of naturally occurring compounds with significant biological activities, their

primary utility in a laboratory setting is as versatile synthetic intermediates.[2] They are perhaps

most renowned for their role as protecting groups for carboxylic acids, offering robust stability

under basic and nucleophilic conditions, while being readily cleaved under mild acidic

conditions.[3]
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1,1,1-Trimethoxy-2-methylpropane, the subject of this guide, is a sterically hindered

orthoester that offers specific advantages in certain synthetic contexts. Its isobutyryl core can

influence the steric environment of reactions and provide a stable protecting group that can be

selectively removed. This guide will provide the necessary technical details for its effective

synthesis and application.

Physicochemical Properties of 1,1,1-Trimethoxy-2-
methylpropane
A thorough understanding of the physical and chemical properties of a reagent is fundamental

to its successful application in synthesis. 1,1,1-Trimethoxy-2-methylpropane is a colorless

liquid with a characteristically pungent odor.[3] It is soluble in common organic solvents such as

ethanol and ether, but is sensitive to hydrolysis in the presence of water, particularly under

acidic conditions.[4]

Property Value Source(s)

CAS Number 52698-46-1 [5]

Molecular Formula C₇H₁₆O₃

Molecular Weight 148.20 g/mol [5]

Boiling Point 130-135 °C [6]

Density 0.93 g/mL [6]

Flash Point Flammable liquid and vapor [5]

InChIKey
BGLARIMANCDMQX-

UHFFFAOYSA-N

SMILES CC(C)C(OC)(OC)OC

Synthesis of 1,1,1-Trimethoxy-2-methylpropane: The
Pinner Reaction
The most common and direct method for the synthesis of 1,1,1-trimethoxy-2-methylpropane
is the Pinner reaction.[7] This reaction involves the acid-catalyzed addition of an alcohol to a
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nitrile.[8] In this specific case, isobutyronitrile reacts with methanol in the presence of

anhydrous hydrogen chloride.[2][9]

Causality of Experimental Choices in the Pinner
Reaction

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous

conditions.[2] The intermediate Pinner salt, an imino ester hydrochloride, is highly

susceptible to hydrolysis. Any water present will lead to the formation of the corresponding

ester as a byproduct, significantly reducing the yield of the desired orthoester.[7]

Acid Catalyst (Anhydrous HCl): Anhydrous hydrogen chloride serves as the catalyst. It

protonates the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic

attack by methanol.[9] Gaseous HCl is typically bubbled through the reaction mixture to

ensure anhydrous conditions are maintained.[2]

Excess Alcohol: An excess of the alcohol (methanol) is used to drive the reaction to

completion, favoring the formation of the orthoester from the intermediate Pinner salt.[7]

Low Temperature: The initial formation of the Pinner salt is often carried out at low

temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent the

thermal decomposition of the thermodynamically unstable imidium chloride salt.[7]

Reaction Mechanism
The Pinner reaction proceeds through a two-step mechanism:

Formation of the Pinner Salt: The nitrile is activated by protonation with HCl. Methanol then

acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfer leads to the

formation of the imino ester hydrochloride, also known as the Pinner salt.

Conversion to the Orthoester: The Pinner salt then reacts with two more equivalents of

methanol to form the final orthoester product, with the elimination of ammonium chloride.
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Step 1: Pinner Salt Formation

Step 2: Orthoester Formation

Isobutyronitrile Protonated Nitrile

+ HCl Intermediate+ Methanol

Methanol

Pinner Salt (Imino Ester HCl)Proton Transfer Pinner Salt

HCl 1,1,1-Trimethoxy-2-methylpropane
+ 2 Methanol

2 x Methanol

NH4Cl

Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis

Click to download full resolution via product page

Caption: Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis.

Experimental Protocol
This is a representative protocol based on general Pinner reaction procedures. Researchers

should optimize conditions based on their specific laboratory setup and scale.

Materials:

Isobutyronitrile

Anhydrous Methanol

Anhydrous Diethyl Ether (or other suitable non-polar solvent)

Hydrogen Chloride (gas)

Sodium Methoxide solution (for neutralization)

Anhydrous Sodium Sulfate (for drying)

Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas

inlet tube extending below the surface of the reaction mixture, and a drying tube is

assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous

conditions.

Charging of Reactants: The flask is charged with isobutyronitrile and a 3 to 4-fold molar

excess of anhydrous methanol. Anhydrous diethyl ether can be used as a co-solvent.

Pinner Salt Formation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous

hydrogen chloride gas is then bubbled through the stirred solution. The reaction is monitored

for the precipitation of the Pinner salt (imino ester hydrochloride).

Alcoholysis to Orthoester: After the formation of the Pinner salt is complete, an additional

portion of anhydrous methanol is added. The reaction mixture is allowed to warm to room

temperature and stirred for several hours to facilitate the alcoholysis of the Pinner salt to the

orthoester.

Workup: The reaction mixture is carefully neutralized with a cooled solution of sodium

methoxide in methanol to a slightly basic pH. The precipitated ammonium chloride is

removed by filtration.

Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the

solvent. The resulting crude product is then purified by fractional distillation under reduced

pressure to yield pure 1,1,1-trimethoxy-2-methylpropane.

Applications in Organic Synthesis
Protecting Group for Carboxylic Acids
One of the primary applications of 1,1,1-trimethoxy-2-methylpropane is as a protecting group

for carboxylic acids. The orthoester is stable to a wide range of nucleophilic and basic

conditions, making it an ideal choice for multi-step syntheses where other functional groups

need to be modified while the carboxylic acid remains intact.

Protection Mechanism: The protection is typically achieved by reacting the carboxylic acid with

1,1,1-trimethoxy-2-methylpropane under acidic catalysis.
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Deprotection Mechanism: The orthoester protecting group is readily removed by treatment with

mild aqueous acid, which hydrolyzes it back to the carboxylic acid.[4]

Protection

Deprotection

Carboxylic Acid (R-COOH)

Protected Carboxylic Acid
+ Orthoester, H+

1,1,1-Trimethoxy-2-methylpropane

Protected Carboxylic Acid

Carboxylic Acid (R-COOH)
+ H3O+

H3O+

Protection and Deprotection of a Carboxylic Acid

Click to download full resolution via product page

Caption: Protection and Deprotection of a Carboxylic Acid.

Role in Drug Development and Heterocycle Synthesis
Orthoesters, including trimethyl orthobutyrate (a close analog), are utilized in the synthesis of

various heterocyclic compounds, which form the core of many pharmaceuticals.[10] For

instance, they can be used in condensation reactions to form imidazole rings, a common motif

in drug molecules.[10] The pH-sensitive nature of the orthoester linkage has also been

explored in drug delivery systems, where the orthoester acts as a linker that is stable at

physiological pH but hydrolyzes in the acidic environment of endosomes to release a

therapeutic agent.[9]

While a specific, high-profile example of 1,1,1-trimethoxy-2-methylpropane in a marketed

drug synthesis is not readily available in the public literature, its utility as a building block and

protecting group in the synthesis of complex organic molecules makes it a relevant compound

for drug discovery and development pipelines.

Spectroscopic Characterization
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Note: As experimental spectra for 1,1,1-trimethoxy-2-methylpropane are not publicly

available, the following interpretations are based on the known structure and data from

analogous compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1,1-trimethoxy-2-methylpropane is expected to be relatively

simple and highly characteristic.

-OCH₃ protons: A sharp singlet corresponding to the nine equivalent protons of the three

methoxy groups. The chemical shift would be expected in the range of δ 3.0-3.5 ppm.

-CH- proton: A septet (or multiplet) for the single proton on the carbon adjacent to the

orthoester. This would be coupled to the six protons of the two methyl groups. The expected

chemical shift is in the range of δ 1.8-2.5 ppm.

-CH(CH₃)₂ protons: A doublet for the six equivalent protons of the two methyl groups,

coupled to the single adjacent methine proton. The expected chemical shift is in the range of

δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum would provide further confirmation of the structure.

Orthoester Carbon (C(OCH₃)₃): This quaternary carbon would appear as a singlet at a

downfield chemical shift, likely in the range of δ 110-120 ppm.

-OCH₃ Carbons: A single resonance for the three equivalent methoxy carbons, expected in

the range of δ 48-55 ppm.

-CH- Carbon: The methine carbon would appear as a singlet in the range of δ 30-40 ppm.

-CH(CH₃)₂ Carbons: A single resonance for the two equivalent methyl carbons, expected in

the upfield region of the spectrum, around δ 15-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H and C-O stretching frequencies.
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C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the sp³ C-H bonds

of the methyl and methine groups.

C-O stretching: Strong, characteristic absorptions in the 1150-1050 cm⁻¹ region, indicative of

the C-O single bonds of the orthoester functionality.

Absence of C=O: A key feature would be the absence of a strong absorption in the 1750-

1700 cm⁻¹ region, confirming the absence of any carbonyl-containing impurities (e.g., the

corresponding ester).

Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak

(M⁺ at m/z 148) due to the facile fragmentation of the orthoester. Key fragmentation patterns

would include the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would

be a prominent peak in the spectrum.

Safety and Handling
As a flammable organic liquid, 1,1,1-trimethoxy-2-methylpropane requires careful handling to

minimize risks.[5] While specific toxicity data for this compound is not readily available,

information from analogous orthoesters, such as trimethyl orthobutyrate, provides guidance.

[11][12]

Hazard Summary:

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and

other ignition sources.[5]

Irritation: May cause skin, eye, and respiratory tract irritation.[12]

Ingestion: May be harmful if swallowed.[13]

Recommended Handling Procedures:

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

Skin Protection: A lab coat should be worn.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and acids. The compound is

moisture-sensitive.

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)

and place in a sealed container for disposal.[11] Dispose of waste in accordance with local,

state, and federal regulations.

Conclusion
1,1,1-Trimethoxy-2-methylpropane is a valuable and versatile orthoester with important

applications in modern organic synthesis, particularly as a robust protecting group for

carboxylic acids. Its synthesis via the Pinner reaction is a well-established and reliable method.

A thorough understanding of its chemical properties, reaction mechanisms, and handling

requirements, as outlined in this guide, is essential for its safe and effective use in research

and development, including in the pursuit of new pharmaceutical agents. The principles and

protocols described herein provide a solid foundation for chemists to incorporate this useful

reagent into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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